![molecular formula C18H12N4O2 B14284152 4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid CAS No. 138081-54-6](/img/structure/B14284152.png)
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid is an organic compound that features a pyrrole ring substituted with dimethyl and tricyanoethenyl groups, attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrole ring, followed by the introduction of the tricyanoethenyl group through a Knoevenagel condensation reaction. The final step involves the attachment of the benzoic acid moiety via a coupling reaction. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the tricyanoethenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the pyrrole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The tricyanoethenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The pyrrole ring and benzoic acid moiety contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-[2,5-Dimethyl-1H-pyrrol-1-yl]benzoic acid: Lacks the tricyanoethenyl group, resulting in different reactivity and applications.
4-[3-(Tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid: Similar structure but with different substitution patterns on the pyrrole ring.
Uniqueness
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid is unique due to the presence of both dimethyl and tricyanoethenyl groups on the pyrrole ring, which significantly influences its chemical properties and potential applications. The combination of these functional groups provides a distinct reactivity profile and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
138081-54-6 |
|---|---|
Fórmula molecular |
C18H12N4O2 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
4-[2,5-dimethyl-3-(1,2,2-tricyanoethenyl)pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H12N4O2/c1-11-7-16(17(10-21)14(8-19)9-20)12(2)22(11)15-5-3-13(4-6-15)18(23)24/h3-7H,1-2H3,(H,23,24) |
Clave InChI |
MKIYFMKJJGVLDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
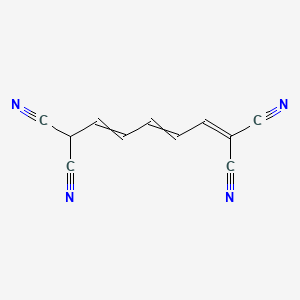
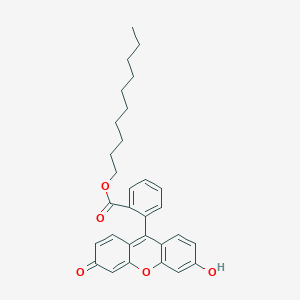
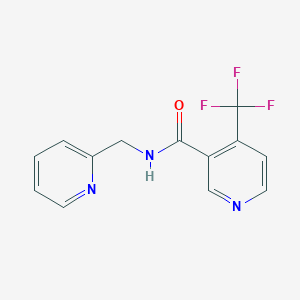
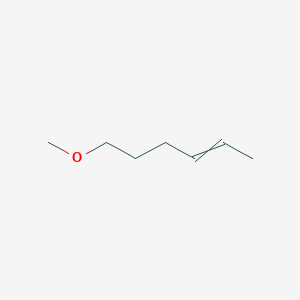



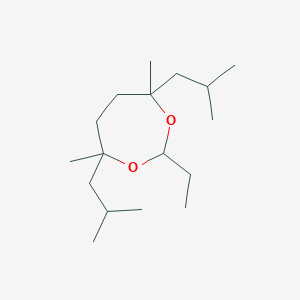
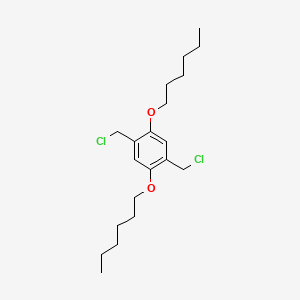
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
